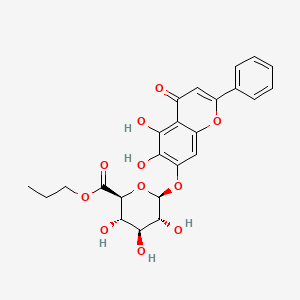
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of flavonoid glycosides This compound is characterized by its unique structure, which includes a chromenone moiety linked to a sugar unit through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves the following steps:
-
Synthesis of the Chromenone Moiety: : The chromenone moiety can be synthesized through the condensation of a phenolic compound with an appropriate diketone under acidic conditions. This reaction forms the chromenone ring system with hydroxyl and keto functional groups.
-
Glycosylation: : The chromenone moiety is then glycosylated using a protected sugar derivative. The glycosylation reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond.
-
Deprotection and Esterification: : The protected sugar derivative is deprotected to reveal the hydroxyl groups. The final step involves esterification with propyl alcohol to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl groups in the compound can undergo oxidation to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The keto group in the chromenone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, acetylation can be achieved using acetic anhydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, alkyl halides.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Acetylated or alkylated derivatives.
Applications De Recherche Scientifique
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound’s antioxidant properties make it a potential candidate for developing drugs that combat oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
-
Biochemistry: : Its ability to interact with various enzymes and proteins makes it useful in studying enzyme kinetics and protein-ligand interactions.
-
Industrial Applications: : The compound’s unique structure and reactivity can be exploited in the synthesis of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Rutin: A glycoside of quercetin with additional sugar moieties.
Kaempferol: Another flavonoid with a similar chromenone structure.
Uniqueness
Propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific glycosidic linkage and the presence of a propyl ester group. These structural features confer distinct chemical reactivity and biological activity compared to other flavonoids.
Propriétés
Formule moléculaire |
C24H24O11 |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
propyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H24O11/c1-2-8-32-23(31)22-20(29)19(28)21(30)24(35-22)34-15-10-14-16(18(27)17(15)26)12(25)9-13(33-14)11-6-4-3-5-7-11/h3-7,9-10,19-22,24,26-30H,2,8H2,1H3/t19-,20-,21+,22-,24+/m0/s1 |
Clé InChI |
RGDLJQGFLILSHP-QMDPOKHVSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
SMILES canonique |
CCCOC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


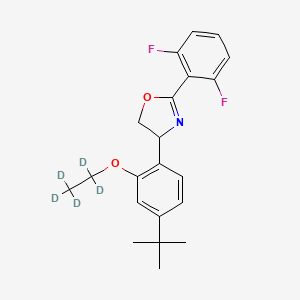
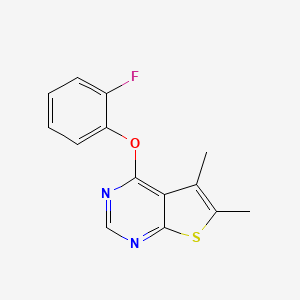
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)

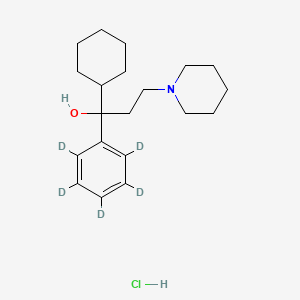
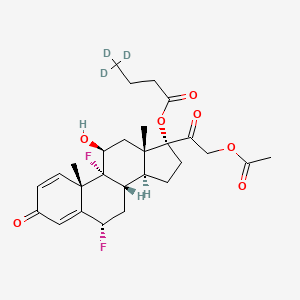
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
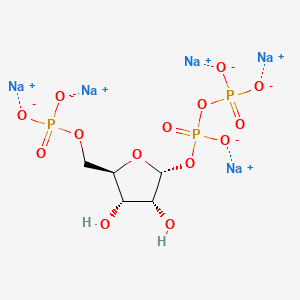

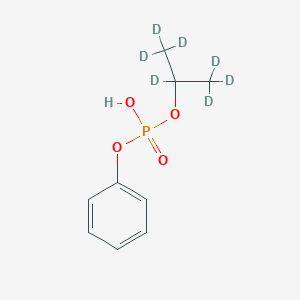
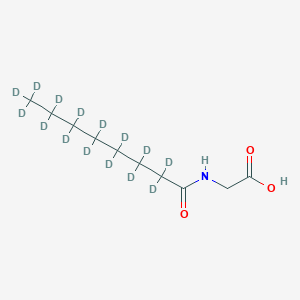
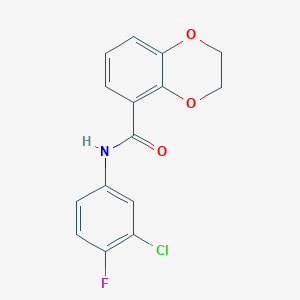
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
